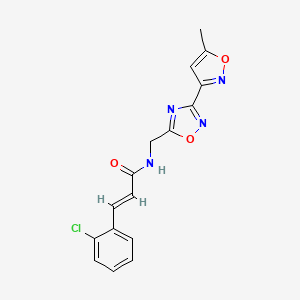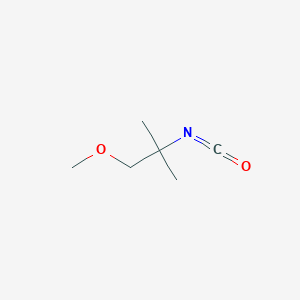![molecular formula C23H17BrN2O4 B2872288 3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 951979-25-2](/img/structure/B2872288.png)
3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The bromophenoxy group is introduced via an etherification reaction.
The pyridin-3-ylmethyl group is attached through a nucleophilic substitution reaction.
Conditions: Use of strong bases (like sodium hydride) and catalysts (like palladium compounds).
Industrial Production Methods
Industrial production often involves scaled-up versions of the lab-scale reactions, with optimization for yield and purity. Processes are carried out in large reactors with continuous monitoring of temperature, pressure, and pH. Solvent recovery and recycling are crucial to maintain environmental standards.
准备方法
Synthetic Routes and Reaction Conditions
Synthesis of the Base Structure:
A combination of the chromeno[8,7-e][1,3]oxazin-4-one framework is achieved through a series of cyclization reactions.
The reaction typically starts with the preparation of the chromene derivative, followed by the formation of the oxazinone ring.
Conditions: Mild temperatures (25-30°C), inert atmosphere (argon or nitrogen), and solvents like dichloromethane or toluene.
化学反应分析
Types of Reactions
Oxidation:
The compound can undergo oxidation reactions, especially at the pyridinyl and chromene moieties.
Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction:
Reduction reactions target the oxazinone ring, leading to the formation of dihydro derivatives.
Reducing agents like lithium aluminum hydride are used.
Substitution:
Substitution reactions primarily occur at the bromophenoxy group, where bromine can be replaced by nucleophiles.
Common reagents: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation Products: Oxidized pyridinyl and chromene derivatives.
Reduction Products: Dihydrochromeno oxazinones.
Substitution Products: Phenoxy derivatives with varied substituents.
科学研究应用
Chemistry
Used as a precursor in the synthesis of more complex heterocyclic compounds.
Serves as a model compound in reaction mechanism studies due to its diverse reactive sites.
Biology
Investigated for its potential as an inhibitor in various enzyme-catalyzed reactions.
Studied for its antimicrobial properties, particularly against resistant bacterial strains.
Medicine
Potential candidate for the development of new pharmaceuticals targeting neurodegenerative diseases.
Explored for anti-inflammatory and anti-cancer properties.
Industry
Utilized in the production of advanced materials due to its stability and reactivity.
Employed in the manufacturing of specialty chemicals and agrochemicals.
作用机制
The compound exerts its effects through interactions with multiple molecular targets, including enzymes and receptors. The bromophenoxy group enhances binding affinity, while the pyridinyl moiety facilitates interactions with nucleophilic sites. Pathways involved include inhibition of enzyme activity and modulation of receptor-ligand interactions, leading to downstream effects such as reduced inflammation or inhibited microbial growth.
相似化合物的比较
Similar Compounds
3-(2-chlorophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
Similar structure but with a chlorophenoxy group instead of bromophenoxy.
Slightly different reactivity and biological activity due to the presence of chlorine.
3-(4-fluorophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
Contains a fluorophenoxy group, leading to variations in its physicochemical properties.
Uniqueness
The bromophenoxy group in 3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one provides unique reactivity and binding characteristics, distinguishing it from its chloro and fluoro counterparts. This specificity makes it particularly valuable in applications where precise interactions are required.
This should cover all the sections thoroughly
属性
IUPAC Name |
3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O4/c24-18-5-1-2-6-20(18)30-21-13-28-23-16(22(21)27)7-8-19-17(23)12-26(14-29-19)11-15-4-3-9-25-10-15/h1-10,13H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTXZQRFADTEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4Br)OCN1CC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2872207.png)



![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2872213.png)
![N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2872214.png)
![N'-(3,4-dimethylphenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide](/img/structure/B2872216.png)
![2-[phenyl(2-phenylhydrazin-1-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2872220.png)
![Methyl 3-benzyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2872221.png)
![2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2872222.png)
![3-[(2,5-dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2872223.png)
![2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide](/img/structure/B2872225.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2872228.png)
